molecular formula C8H12 B1147755 1,3,5-Octatriene CAS No. 40087-61-4

1,3,5-Octatriene

Cat. No. B1147755
CAS RN: 40087-61-4
M. Wt: 108.183
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-octatriene is an unbranched eight-carbon alkatriene with the three double bonds located at positions 1, 3 and 5.

Scientific Research Applications

Catalysis and Bond Activation

1,3,5-Octatriene exhibits significant relevance in the realm of catalysis and bond activation. Specifically, it has been identified as a key component in ruthenium complexes, known for their proficiency in catalytic processes involving bond cleavage reactions. These complexes are particularly versatile when reacting with Lewis bases and exhibit capability in carbon–oxygen, carbon–sulfur, oxygen–hydrogen, nitrogen–hydrogen, and carbon–hydrogen bond cleavage reactions. Furthermore, these complexes are instrumental in selective sp3 carbon–hydrogen bond cleavage, showcasing their potential in detailed molecular-level bond activation processes (Komiya & Hirano, 2003).

Organic Synthesis

In organic synthesis, 1,3,5-Octatriene is a crucial intermediate. For instance, its role in the dimerization of 1,3-butadiene to produce 1,3,7-octatriene has been highlighted, with the modification of palladium carbene catalysts leading to unexpected selectivity switches from telomerization to the dimerization product, achieving remarkable catalyst efficiency (Harkal et al., 2005). Moreover, the synthesis of chiral bicyclo[3.3.0]octatrienes from simple starting materials via one-pot operation, involving a series of reactions, underscores the compound's importance in creating complex organic structures with excellent enantioselectivity (Gotoh et al., 2010).

Material Science and Aggregation

In the field of material science, 1,3,5-Octatriene derivatives have demonstrated significant potential. For instance, spiro-fused bicyclo[3,2,2]octatriene triptycene derivatives with a unique 3D molecular scaffolding structure have shown aggregation-induced emission (AIE) activity with bright solid-state blue luminescence. These materials, due to their structural and functional properties, hold promise for applications in chemical sensing and flexible optoelectronics, representing a step forward in the exploration of highly stereoscopic molecular building blocks for developing functional aggregates (Liu et al., 2021).

properties

CAS RN

40087-61-4

Molecular Formula

C8H12

Molecular Weight

108.183

IUPAC Name

(3E,5E)-octa-1,3,5-triene

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6+

SMILES

CCC=CC=CC=C

Purity

90% min.

synonyms

1,3Z,5E-Octatriene

Origin of Product

United States

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